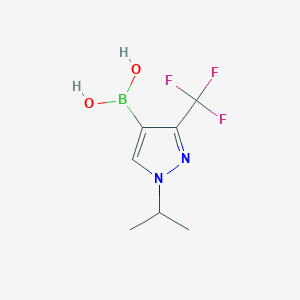

1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid

Description

BenchChem offers high-quality 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-propan-2-yl-3-(trifluoromethyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BF3N2O2/c1-4(2)13-3-5(8(14)15)6(12-13)7(9,10)11/h3-4,14-15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFOYTQDBQEMAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1C(F)(F)F)C(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid

Foreword: The Strategic Importance of Pyrazole Boronic Acids in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a privileged scaffold due to its metabolic stability and versatile biological activities.[1][2] When functionalized with a boronic acid moiety, these heterocyclic compounds become powerful building blocks, primarily for Suzuki-Miyaura cross-coupling reactions.[3][4] This Nobel Prize-winning reaction facilitates the formation of carbon-carbon bonds with exceptional precision, enabling the construction of complex molecular architectures.[5] The target molecule of this guide, 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid, is of particular interest. The trifluoromethyl group often enhances a molecule's metabolic stability, lipophilicity, and binding affinity, while the isopropyl group can fine-tune its steric and electronic properties.[6] This guide provides a comprehensive, field-proven methodology for the synthesis of this valuable compound, intended for researchers and professionals in drug development and organic synthesis.

Strategic Synthesis Overview

The synthesis of 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity. The chosen synthetic route is designed for robustness and scalability, proceeding through three key stages:

-

Formation of the Pyrazole Core: Synthesis of 3-(trifluoromethyl)-1H-pyrazole from a suitable trifluoromethylated precursor.

-

N-Alkylation: Regioselective introduction of the isopropyl group onto the pyrazole nitrogen.

-

C-4 Borylation: Introduction of the boronic acid group at the 4-position of the pyrazole ring via a halogen-metal exchange followed by borylation.

This strategy is illustrated in the workflow diagram below.

Caption: Formation of the 3-(trifluoromethyl)-1H-pyrazole ring.

Experimental Protocol:

-

To a solution of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 3-(trifluoromethyl)-1H-pyrazole. [7]

Step 1.2: N-Isopropylation of 3-(Trifluoromethyl)-1H-pyrazole

The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers. The presence of the electron-withdrawing trifluoromethyl group at the 3-position generally directs alkylation to the N1 position due to steric hindrance and electronic effects. [8][9] Experimental Protocol:

-

In a round-bottom flask, dissolve 3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq).

-

To this suspension, add 2-iodopropane (1.2 eq) and heat the mixture to 60-80 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate 1-isopropyl-3-(trifluoromethyl)pyrazole. [10]

Part 2: Synthesis of 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid

Step 2.1: Iodination at the C-4 Position

Electrophilic substitution on the pyrazole ring occurs preferentially at the 4-position. Iodination is chosen here to prepare the substrate for the subsequent borylation step.

Experimental Protocol:

-

Dissolve 1-isopropyl-3-(trifluoromethyl)pyrazole (1.0 eq) in a suitable solvent like dichloromethane or chloroform.

-

Add N-iodosuccinimide (NIS, 1.1 eq) to the solution.

-

Stir the reaction at room temperature for 12-24 hours, protected from light.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 4-iodo-1-isopropyl-3-(trifluoromethyl)pyrazole, which can often be used in the next step without further purification. A known CAS number for this intermediate is 1883290-05-8. [11]

Step 2.2: Lithiation and Borylation

The final step involves a halogen-metal exchange followed by reaction with a borate ester and subsequent hydrolysis to yield the desired boronic acid. This method is highly effective for the synthesis of aryl and heteroaryl boronic acids. [1] Reaction Mechanism:

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. tandfonline.com [tandfonline.com]

- 6. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-(Trifluoromethyl)pyrazole 99 20154-03-4 [sigmaaldrich.com]

- 10. 4-Iodo-1-isopropyl-3-(trifluoromethyl)-1H-pyrazole | CAS 1883290-05-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 11. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid chemical properties

An In-depth Technical Guide to 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid: Synthesis, Properties, and Applications

Foreword: Navigating the Landscape of a Niche Reagent

The intersection of trifluoromethyl groups and pyrazole boronic acids represents a fertile ground for modern medicinal and materials chemistry. The unique electronic properties imparted by the trifluoromethyl moiety, combined with the versatile reactivity of the boronic acid handle, make these scaffolds highly sought-after building blocks. This guide focuses on a specific, yet highly relevant, member of this class: 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid .

As a Senior Application Scientist, it is crucial to acknowledge the landscape of available data. While this compound is commercially available, indicating its utility in discovery chemistry, detailed characterization and application data in peer-reviewed literature are sparse. Therefore, this guide is constructed with a dual purpose: to present the confirmed information for the target molecule and to provide a robust, scientifically-grounded framework based on closely related and well-documented analogues. This approach offers field-proven insights into its expected behavior and practical application, ensuring this document serves as a reliable tool for researchers, scientists, and drug development professionals.

Core Molecular Profile

1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid is a heterocyclic organic compound valued for its potential as a synthetic intermediate. The pyrazole core is a privileged structure in medicinal chemistry, while the trifluoromethyl group can enhance metabolic stability and binding affinity. The boronic acid at the 4-position serves as a versatile handle for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions.

Chemical Identity and Properties

Precise physicochemical data for the target molecule is not extensively published. The table below summarizes key identifiers and includes data from its pinacol ester and non-trifluoromethylated analogues to provide an estimated property profile.

| Property | Value | Source / Analogue Reference |

| IUPAC Name | (1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid | - |

| CAS Number | 2170881-31-7 | [1] |

| Molecular Formula | C₇H₁₀BF₃N₂O₂ | [2] |

| Molecular Weight | 222.0 g/mol | [2] |

| Physical Form | Solid (predicted) | Based on analogues[3] |

| Melting Point | Not available. (Analogue mp: 36-44 °C) | Data for 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester[3] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | General solubility for boronic acids. |

| Precursor CAS | 915377-59-2 (1-Isopropyl-3-(trifluoromethyl)pyrazole) | [4] |

Structural Representation

The structure combines the stability of the pyrazole ring with the reactivity of the boronic acid and the electronic influence of the isopropyl and trifluoromethyl groups.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis of 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester (Analogue)

This protocol, adapted from a patented procedure, describes the synthesis of a close analogue and serves as an excellent template for the target molecule. [5][6]The key step is a Grignard reagent exchange for borylation.

Reaction: 1-Isopropyl-4-iodopyrazole + i-PrMgCl → [Intermediate Grignard] --(1) B(O-iPr)₃, (2) Pinacol→ 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1-isopropyl-4-iodopyrazole (1.0 eq) in dry THF (tetrahydrofuran), add isopropylmagnesium chloride (i-PrMgCl, 1.1 eq) dropwise at a temperature of -15 to -20 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Grignard Formation: Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the pyrazolyl Grignard reagent.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature below -15 °C.

-

Pinacol Ester Formation: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours. Then, add pinacol (1.2 eq) and stir for an additional 12 hours.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired pinacol ester.

Causality: The use of a Grignard exchange at low temperature is critical to prevent side reactions. The pyrazole ring is susceptible to deprotonation by strong organometallic bases, but the iodine at the 4-position is sufficiently activated for efficient exchange. Triisopropyl borate is an excellent electrophile for trapping the Grignard reagent, and subsequent treatment with pinacol provides the stable, easily purified boronic acid pinacol ester.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of pyrazole boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming C-C bonds. [7][8]This reaction enables the coupling of the pyrazole scaffold to various aryl or heteroaryl halides, providing access to complex molecules for drug discovery and materials science.

General Reaction Mechanism

The Suzuki coupling follows a well-established catalytic cycle involving a palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The boronic acid must first be activated by a base to form a more nucleophilic borate species, which then undergoes transmetalation with the palladium(II) complex. [7]

Representative Experimental Protocol

This protocol is a generalized but robust procedure for coupling pyrazole boronic acids with aryl bromides, based on common practices in the field. [8][9] Reaction: 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid + Aryl-Br → Coupled Product

Step-by-Step Methodology:

-

Reagent Preparation: In a reaction vessel, combine the 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid (1.2 eq), the aryl bromide (1.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.05 eq).

-

Solvent Addition: Add a solvent mixture, typically a combination of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1 ratio).

-

Degassing: Seal the vessel and degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress using TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the final product.

Safety and Handling

No specific MSDS is publicly available for 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid. However, based on safety data for analogous compounds, the following precautions are strongly advised. [10][11][12]

-

Hazard Classification (Predicted):

-

Skin Irritant (Category 2)

-

Eye Irritant (Category 2)

-

Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)

-

| Precautionary Measure | Guideline |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and air, so storage under an inert atmosphere is recommended for long-term stability. |

| First Aid (In case of exposure) | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. |

Conclusion and Future Outlook

1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid stands as a valuable, albeit under-documented, building block for synthetic chemistry. Its structure is primed for creating novel compounds with potential applications in pharmacology and materials science. The synthetic and application protocols provided in this guide, grounded in the behavior of its close analogues, offer a reliable starting point for any researcher looking to leverage its unique properties. As the demand for complex fluorinated heterocycles grows, we anticipate that the utility of this specific reagent will become more widely published, further cementing the role of trifluoromethylated pyrazole boronic acids in the landscape of modern chemical synthesis.

References

-

CP Lab Safety. 1-Isopropyl-3-(trifluoromethyl)pyrazole-5-boronic acid, min 97%, 100 mg. Available at: [Link]

-

Pharmaffiliates. 1-Isopropyl-3-(trifluoromethyl)pyrazole. Available at: [Link]

-

Emmerson, G. D., et al. "Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions." Organic & Biomolecular Chemistry, 7(11), 2155-2161 (2009). Available at: [Link]

- Google Patents. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Kinzel, T., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." DSpace@MIT, Massachusetts Institute of Technology (2010). Available at: [Link]

-

Dvorak, C. A., et al. "Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids." The Journal of Organic Chemistry, 70(10), 4188-4190 (2005). Available at: [Link]

- Google Patents. Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.

Sources

- 1. 2170881-31-7|(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 1-イソプロピル-1H-ピラゾール-4-ボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 6. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.ca [fishersci.ca]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of Trifluoromethylpyrazole Boronic Acids

Introduction: The Strategic Value of the Trifluoromethylpyrazole Boronic Acid Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to enhance a compound's pharmacological profile. The trifluoromethyl (CF₃) group, in particular, is of paramount importance due to its profound effects on a molecule's physicochemical and, consequently, its biological properties. When this potent functional group is combined with a pyrazole nucleus—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—and a boronic acid moiety, the resulting trifluoromethylpyrazole boronic acids emerge as a class of compounds with significant potential. These molecules are increasingly recognized as valuable building blocks and pharmacophores in the development of novel therapeutics.

The trifluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1] The pyrazole ring system offers a stable, aromatic core that is readily functionalized and can participate in a variety of intermolecular interactions.[2] Boronic acids are unique Lewis acids that can form reversible covalent bonds with diols, a feature that has been exploited in the design of sensors and drug delivery systems.[2]

This technical guide provides an in-depth exploration of the core physicochemical characteristics of trifluoromethylpyrazole boronic acids. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of key properties but also the underlying scientific principles and detailed experimental protocols to empower further investigation in this promising area of chemical science.

Core Physicochemical Properties: A Quantitative Overview

The interplay of the trifluoromethyl group, the pyrazole ring, and the boronic acid functional group gives rise to a unique set of physicochemical properties. Understanding these properties is crucial for predicting a molecule's behavior in biological systems, from its absorption and distribution to its metabolism and excretion (ADME).

Acidity (pKa)

The acidity of the boronic acid moiety is a critical parameter, as it dictates the equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form at physiological pH. This equilibrium is central to the boronic acid's ability to interact with biological diols. The electron-withdrawing nature of the trifluoromethyl group is expected to increase the Lewis acidity of the boronic acid, thereby lowering its pKa compared to non-fluorinated analogs.

Table 1: Predicted and Experimental pKa Values for Representative Boronic Acids

| Compound | Structure | Predicted/Experimental pKa | Source |

| (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid | Predicted: Data not readily available | PubChem[5] | |

| 5-Trifluoromethyl-2-formylphenylboronic Acid | Experimental: 7.86 | ResearchGate[6] | |

| Phenylboronic Acid | Experimental: 8.8 | Multiple Sources |

Note: The lack of extensive experimental pKa data for a series of trifluoromethylpyrazole boronic acids highlights a key area for future research.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's membrane permeability and overall pharmacokinetic profile. The trifluoromethyl group is known to significantly increase lipophilicity.[1]

Table 2: Predicted LogP Values for Representative Trifluoromethylpyrazole Boronic Acids

| Compound | Structure | Predicted LogP | Source |

| (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid | Predicted: 0.8 | PubChem[5] | |

| 3-(Trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester | Predicted: 3.1 | Sigma-Aldrich |

Note: The predicted LogP values suggest that trifluoromethylpyrazole boronic acids are likely to possess moderate to high lipophilicity, a desirable trait for cell permeability.

Aqueous Solubility

Aqueous solubility is a critical factor for drug formulation and bioavailability. While increased lipophilicity from the trifluoromethyl group can enhance membrane permeability, it often leads to decreased aqueous solubility. The pyrazole moiety and the boronic acid group, with their hydrogen bonding capabilities, can help to mitigate this effect. The pH-dependent ionization of the boronic acid will also significantly influence solubility.

A comparative experimental analysis of the aqueous solubility of a series of trifluoromethylpyrazole boronic acids is an area ripe for investigation. The interplay between the lipophilic CF₃ group and the polar pyrazole and boronic acid functionalities suggests that solubility will be highly dependent on the specific substitution pattern of the molecule.

Stability

The stability of boronic acids is a crucial consideration, particularly their susceptibility to oxidative and hydrolytic degradation.

-

Oxidative Stability: Boronic acids can undergo oxidative deboronation, converting the C-B bond to a C-OH bond.[7] The electron-deficient nature of the boron atom in trifluoromethyl-substituted aryl boronic acids may influence their susceptibility to oxidation. Strategies to enhance oxidative stability, such as the formation of intramolecular coordination complexes (e.g., boralactones), have been shown to be highly effective.[7]

-

Hydrolytic Stability and Boroxine Formation: Boronic acids can exist in equilibrium with their cyclic anhydrides, known as boroxines. This equilibrium is influenced by factors such as concentration, solvent, and the electronic nature of the substituents. The stability of trifluoromethylpyrazole boronic acids towards boroxine formation and hydrolysis of any resulting boronate esters is a key aspect of their chemical behavior.

Experimental Protocols for Physicochemical Characterization

To facilitate further research and provide a practical resource, this section details the step-by-step methodologies for determining the key physicochemical properties of trifluoromethylpyrazole boronic acids.

Workflow for Comprehensive Physicochemical Profiling

Caption: Workflow for the synthesis and comprehensive physicochemical profiling of trifluoromethylpyrazole boronic acids.

Protocol 1: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of ionizable compounds.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of the trifluoromethylpyrazole boronic acid of known concentration (e.g., 1-5 mM) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).

-

Use a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffers.

-

Place a known volume of the boronic acid solution in a thermostatted vessel.

-

Incrementally add the standardized base titrant, recording the pH after each addition.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point. More accurately, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

Protocol 2: Determination of LogP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.

Methodology:

-

Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol.

-

Prepare a stock solution of the trifluoromethylpyrazole boronic acid in the pre-saturated n-octanol.

-

-

Partitioning:

-

Add a known volume of the stock solution to a known volume of pre-saturated water in a flask.

-

Shake the flask at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

-

-

Phase Separation and Analysis:

-

Centrifuge the mixture to ensure complete phase separation.

-

Carefully sample both the aqueous and octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

-

Calculation:

-

LogP = log ([Concentration in Octanol] / [Concentration in Water])

-

Protocol 3: Determination of Aqueous Solubility by the Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Sample Preparation:

-

Add an excess amount of the solid trifluoromethylpyrazole boronic acid to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

-

Equilibration:

-

Sample Processing:

-

Filter or centrifuge the suspension to remove undissolved solid.

-

Carefully collect the supernatant.

-

-

Quantification:

-

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC with a calibration curve).[8]

-

Protocol 4: Assessment of Oxidative Stability

This protocol provides a general framework for assessing the stability of trifluoromethylpyrazole boronic acids in the presence of a reactive oxygen species (ROS).

Methodology:

-

Reaction Setup:

-

Prepare a solution of the trifluoromethylpyrazole boronic acid in a relevant buffer (e.g., phosphate buffer, pH 7.4).

-

Initiate the degradation by adding a source of ROS (e.g., hydrogen peroxide).

-

-

Time-Course Monitoring:

-

At various time points, withdraw aliquots of the reaction mixture.

-

Quench the reaction if necessary.

-

Analyze the concentration of the remaining parent compound by a suitable method (e.g., HPLC).

-

-

Data Analysis:

-

Plot the concentration of the boronic acid versus time to determine the degradation kinetics.

-

Structure-Property Relationships and Their Implications for Drug Design

The systematic variation of substituents on the trifluoromethylpyrazole boronic acid scaffold allows for the fine-tuning of its physicochemical properties.

Caption: Interplay of the core scaffold and its physicochemical properties.

-

Impact of the Trifluoromethyl Group: As a strong electron-withdrawing group, the CF₃ moiety is expected to lower the pKa of the boronic acid, potentially enhancing its interaction with diols at physiological pH. It will also increase LogP, which can improve cell membrane permeability but may negatively impact aqueous solubility.

-

Role of the Pyrazole Ring: The pyrazole nucleus contributes to the overall aromaticity and rigidity of the scaffold. The nitrogen atoms can act as hydrogen bond acceptors, influencing solubility and target binding. Substitution on the pyrazole ring provides a vector for modifying the molecule's properties. For example, the addition of polar groups can counteract the increased lipophilicity of the CF₃ group to achieve a balanced solubility profile.

-

The Boronic Acid Moiety: The pKa of the boronic acid is a key handle for optimization. A lower pKa may be advantageous for certain biological applications where interaction with diols is desired at neutral pH.

Conclusion and Future Directions

Trifluoromethylpyrazole boronic acids represent a compelling class of molecules for drug discovery and development. Their unique combination of a trifluoromethyl group, a pyrazole core, and a boronic acid functional group provides a rich scaffold for tuning physicochemical properties to achieve desired biological outcomes. This guide has provided a framework for understanding and characterizing these properties, including detailed experimental protocols.

A significant opportunity for future research lies in the systematic synthesis and physicochemical characterization of a library of trifluoromethylpyrazole boronic acid analogs. Such a study would provide invaluable experimental data to establish robust structure-property relationships, thereby guiding the rational design of new therapeutic agents. The continued exploration of this fascinating class of compounds holds great promise for advancing the frontiers of medicinal chemistry.

References

-

PubChem. (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. [Link]

-

ResearchGate. Selected boronic acids and their pKa values. [Link]

-

Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. PubMed. [Link]

-

Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

-

Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]

-

Mohamed, M. S., et al. (2010). Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents. PubMed. [Link]

-

Salmaso, V., & Moro, S. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PubMed. [Link]

-

Lesyk, R., et al. (2016). Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline-thiazolidine-based hybrids. PubMed. [Link]

-

Guha, R. (2013). On Exploring Structure Activity Relationships. PubMed Central. [Link]

-

Box, K., et al. (2007). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. [Link]

Sources

- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid | C4H4BF3N2O2 | CID 55253266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement | Semantic Scholar [semanticscholar.org]

- 8. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid (CAS No. 2170881-31-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Trifluoromethylated Pyrazole Boronic Acids in Modern Chemistry

The landscape of modern medicinal chemistry and materials science is increasingly reliant on molecular building blocks that offer both structural novelty and versatile reactivity. Among these, heterocyclic boronic acids have emerged as indispensable tools, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide focuses on a particularly valuable reagent: 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid .

The strategic value of this compound lies in the unique combination of its constituent parts. The pyrazole core is a privileged scaffold in numerous FDA-approved drugs, prized for its metabolic stability and ability to form key hydrogen bonds with biological targets. The isopropyl group at the N1 position enhances lipophilicity and modulates solubility, crucial parameters in drug design. The trifluoromethyl (CF₃) group, a bioisostere of a methyl group, is frequently introduced into drug candidates to improve metabolic stability, binding affinity, and membrane permeability. Finally, the boronic acid at the C4 position serves as a versatile handle for the Suzuki-Miyaura coupling reaction, enabling the efficient construction of complex molecular architectures.[1]

This guide provides a comprehensive overview of the synthesis, properties, and applications of 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The key identifiers and properties of 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2170881-31-7 | [2] |

| Molecular Formula | C₇H₁₀BF₃N₂O₂ | [2] |

| Molecular Weight | 221.97 g/mol | [3] |

| Physical Form | Solid (at 20°C) | |

| Purity | Typically ≥95% | |

| InChI Key | LVFOYTQDBQEMAZ-UHFFFAOYSA-N | [3] |

While detailed, publicly available spectroscopic data for this specific compound is limited, characterization of closely related analogs suggests the following expected spectral features:

-

¹H NMR: Resonances corresponding to the isopropyl (septet and doublet), pyrazole ring (singlet), and boronic acid hydroxyl protons (broad singlet).

-

¹³C NMR: Signals for the isopropyl, pyrazole ring, and trifluoromethyl carbons. The carbon attached to the boron atom may show broadness due to quadrupolar relaxation.

-

¹⁹F NMR: A singlet corresponding to the CF₃ group.

-

¹¹B NMR: A broad singlet characteristic of a boronic acid.

-

FT-IR: Characteristic bands for O-H (boronic acid), C-N, C-F, and B-O stretching vibrations.

-

Mass Spectrometry: The molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight.

Synthesis of 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid: A Multi-Step Approach

The synthesis of 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid is not a trivial, single-step process. It requires a strategic, multi-step approach, beginning with the construction of the core heterocyclic scaffold, followed by the introduction of the boronic acid functionality. The following protocol is a synthesized methodology based on established and authoritative procedures for pyrazole synthesis and borylation.[4][5]

Synthetic Workflow Diagram

Caption: Synthetic pathway for 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid.

Part 1: Synthesis of the Precursor - 1-Isopropyl-3-(trifluoromethyl)pyrazole

The initial step involves the N-alkylation of the commercially available 3-(trifluoromethyl)-1H-pyrazole.

Protocol:

-

Reaction Setup: To a solution of 3-(trifluoromethyl)-1H-pyrazole (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.2 eq.).

-

Alkylation: To the stirred suspension, add 2-iodopropane or 2-bromopropane (1.2 eq.) dropwise at room temperature.

-

Reaction Monitoring: Heat the mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 1-isopropyl-3-(trifluoromethyl)pyrazole.

Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the pyrazole nitrogen. An excess of the alkylating agent and base is used to drive the reaction to completion.

Part 2: Borylation to Yield the Final Product

The key step in the synthesis is the regioselective introduction of the boronic acid group at the C4 position of the pyrazole ring. A highly effective method is the lithiation-boronation protocol.[5]

Protocol:

-

Reaction Setup: In a flame-dried, multi-neck flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-isopropyl-3-(trifluoromethyl)pyrazole (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to a low temperature (typically -78°C) using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78°C for 1-2 hours. This step generates the 4-lithiated pyrazole species.

-

Borylation: To the lithiated intermediate, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy-pinacolborane, 1.1 eq.) dropwise, again maintaining the low temperature.

-

Quenching: After stirring for an additional 1-2 hours at -78°C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up and Hydrolysis: Extract the mixture with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous Na₂SO₄. The solvent is removed in vacuo. The resulting pinacol ester can often be hydrolyzed in situ or in a subsequent step by treatment with an aqueous acid (e.g., HCl) or base to yield the final 1-isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid.

-

Purification: The final boronic acid can be purified by recrystallization or column chromatography on silica gel.

Self-Validation and Trustworthiness: The success of this protocol relies on the stringent exclusion of water and atmospheric oxygen, especially during the lithiation step, as organolithium reagents are highly reactive. The regioselectivity of the lithiation at the C4 position is well-established for N-substituted pyrazoles. The use of a pinacol ester intermediate provides a more stable compound that is easier to purify before hydrolysis to the final, sometimes less stable, boronic acid.

Applications in Drug Discovery and Development

1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid is a prime building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its primary application is as a coupling partner in the Suzuki-Miyaura reaction.

The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like our title compound) and an organohalide or triflate. This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of building blocks.[6]

Application Workflow Diagram

Caption: Application of the boronic acid in Suzuki-Miyaura coupling.

Exemplary Applications in Medicinal Chemistry:

While specific examples utilizing 1-isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid are emerging in proprietary research, the utility of the closely related analog, 1-isopropyl-1H-pyrazole-4-boronic acid pinacol ester, provides a strong indication of its potential. This analog has been used to synthesize:

-

Phosphodiesterase 10A (PDE10A) inhibitors: These are being investigated for the treatment of schizophrenia and other neuropsychiatric disorders.

-

Histone Lysine Demethylase (KDM) inhibitors: Specifically targeting KDM4 and KDM5 families, which are implicated in various cancers.

The introduction of the trifluoromethyl group in the title compound is a rational design strategy to enhance the potency, selectivity, and pharmacokinetic properties of such inhibitors. The CF₃ group can increase the acidity of the pyrazole N-H (in the un-alkylated precursor), alter the electronic nature of the ring, and provide a lipophilic contact point for binding to protein targets.

Conclusion

1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid (CAS No. 2170881-31-7) is a highly valuable and strategically designed building block for modern organic synthesis. Its synthesis, while requiring careful execution of a multi-step sequence, is achievable through established chemical transformations. The trifluoromethylated pyrazole core, combined with the versatile boronic acid handle, makes this compound an essential tool for researchers and drug development professionals aiming to construct novel, complex, and potentially bioactive molecules. Its application in Suzuki-Miyaura coupling reactions opens the door to a vast chemical space, facilitating the rapid generation of compound libraries for screening and the efficient synthesis of advanced drug candidates.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. Retrieved from [Link]

- Google Patents. (2014). CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.

- Smith, D. G. T., et al. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 9(18), 6394-6402. DOI: 10.1039/C1OB05949A.

-

Anderson, K. W., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(36), 14341–14351. [Link]

-

Royal Society of Chemistry. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]

-

Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16339-16385. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2170881-31-7|(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid | 2170881-31-7 [sigmaaldrich.com]

- 4. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 5. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Trifluoromethylpyrazole Boronic Acids in Organic Solvents

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of trifluoromethylpyrazole boronic acids in organic solvents. Recognizing that extensive quantitative solubility data for this specific class of compounds is not always readily available in the public domain, this document focuses on the fundamental principles governing their solubility, the influence of their distinct structural motifs, and robust experimental protocols for determining solubility in your laboratory.

Introduction: The Emerging Importance of Trifluoromethylpyrazole Boronic Acids

Trifluoromethylpyrazole boronic acids are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. Their unique molecular architecture, combining the stability and electronic properties of the trifluoromethyl group with the versatile pyrazole core and the reactive boronic acid moiety, makes them valuable building blocks in the synthesis of novel therapeutic agents and functional materials.[1][2] Understanding and controlling the solubility of these compounds is a critical first step in their application, impacting everything from reaction kinetics and purification to formulation and bioavailability.[3]

The trifluoromethyl group (-CF₃) is a key feature that significantly influences the physicochemical properties of a molecule. Its high electronegativity and lipophilicity can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[4][5] The pyrazole ring, a five-membered aromatic heterocycle, can act as a bioisostere for other aromatic systems, often improving properties such as lipophilicity and aqueous solubility.[6] The interplay of these components with the boronic acid functional group dictates the overall solubility profile.

Factors Influencing the Solubility of Trifluoromethylpyrazole Boronic Acids

The solubility of trifluoromethylpyrazole boronic acids in organic solvents is a complex interplay of solute-solvent interactions. Several key factors determine how readily these compounds will dissolve:

-

Solvent Polarity: The principle of "like dissolves like" is paramount. Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. Trifluoromethylpyrazole boronic acids possess both polar (boronic acid, pyrazole nitrogens) and nonpolar (trifluoromethyl group, pyrazole ring) characteristics, leading to a nuanced solubility profile across a range of solvents.

-

Hydrogen Bonding: The boronic acid group, with its hydroxyl (-OH) moieties, can act as a hydrogen bond donor. The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, ethers) are likely to be effective at solvating these molecules.

-

Dipole-Dipole Interactions: The permanent dipole moments of both the solute and the solvent contribute to the overall solubility. The highly electronegative fluorine atoms in the trifluoromethyl group create a strong dipole, which will interact with polar solvents.

-

Van der Waals Forces: These are weaker, non-specific interactions that are present between all molecules. While less dominant than other forces, they contribute to the overall solvation energy.

-

Crystal Lattice Energy: For a solid to dissolve, the energy of the solute-solvent interactions must overcome the energy holding the molecules together in the crystal lattice. Strong intermolecular forces in the solid state will lead to lower solubility.

The presence of the trifluoromethyl group can increase lipophilicity, which may enhance solubility in less polar organic solvents.[4] Conversely, the pyrazole ring and boronic acid group contribute to polarity, favoring dissolution in more polar solvents. The ultimate solubility in a given solvent will be a balance of these competing effects.

Qualitative Solubility of Trifluoromethylpyrazole Boronic Acids

While quantitative data is often compound-specific, a general qualitative understanding of solubility in common organic solvents can be established based on the principles discussed above and data from analogous compounds.

| Solvent Class | Common Examples | Expected Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | Good to Moderate | Capable of hydrogen bonding with the boronic acid and pyrazole moieties. |

| Aprotic Polar | DMSO, DMF, Acetonitrile, THF | Good to Moderate | Can engage in dipole-dipole interactions and may act as hydrogen bond acceptors. |

| Nonpolar Ethers | Diethyl ether, Dioxane | Moderate to Low | Can act as hydrogen bond acceptors, but overall polarity is lower. |

| Halogenated | Dichloromethane, Chloroform | Moderate to Low | Primarily dipole-dipole interactions; less effective at solvating the polar groups. |

| Aromatic | Toluene, Benzene | Low | Dominated by weaker van der Waals forces. |

| Aliphatic | Hexane, Cyclohexane | Very Low | Nonpolar nature makes them poor solvents for these relatively polar compounds. |

This table provides a generalized expectation. Actual solubility can vary significantly based on the specific substitution pattern of the trifluoromethylpyrazole boronic acid.

For instance, 1-(Tetrahydropyran-2-yl)-3-(trifluoromethyl)pyrazole-5-boronic acid is described as being soluble in many organic solvents, which is a broad but indicative statement of its generally favorable solubility profile in non-aqueous media.[7] Similarly, 3,4,5-Trifluorophenylboronic acid is soluble in highly polar organic solvents like DMF and alcohols, as well as THF, but insoluble in less polar ether solvents and nonpolar solvents like petroleum ether and n-hexane.

Experimental Determination of Solubility

Given the variability in solubility, experimental determination is crucial for any research or development application. The "shake-flask" method is a widely accepted and reliable technique for determining equilibrium solubility.[8][9]

Shake-Flask Method Protocol

This protocol outlines the steps for determining the equilibrium solubility of a trifluoromethylpyrazole boronic acid in a given organic solvent.

Materials and Equipment:

-

Trifluoromethylpyrazole boronic acid sample

-

High-purity organic solvent of choice

-

Scintillation vials or other suitable sealed containers

-

Analytical balance

-

Mechanical shaker or agitator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for concentration determination.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the trifluoromethylpyrazole boronic acid to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a mechanical shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed for a period to allow the excess solid to settle.

-

Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the trifluoromethylpyrazole boronic acid in the diluted sample using a pre-validated analytical method, such as HPLC.

-

-

Calculation:

-

Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Visual Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Conclusion and Future Perspectives

The solubility of trifluoromethylpyrazole boronic acids in organic solvents is a critical parameter that underpins their successful application in research and development. While a comprehensive database of quantitative solubility data is still emerging, a strong understanding of the governing physicochemical principles allows for rational solvent selection. The presence of the trifluoromethyl group generally enhances lipophilicity, while the pyrazole and boronic acid moieties contribute to polarity. This dual nature results in a varied solubility profile that must be determined experimentally for each specific compound and application.

The provided experimental protocol for the shake-flask method offers a robust and reliable means of generating this crucial data. As the use of trifluoromethylpyrazole boronic acids continues to expand, it is anticipated that more systematic studies of their solubility will be undertaken, further enriching our understanding of these versatile molecules.

References

-

World Health Organization. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. Retrieved from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from [Link]

-

Guisado, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Retrieved from [Link]

-

Pyrazole. (n.d.). Solubility of Things. Retrieved from [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Retrieved from [Link]

-

ChemBK. (2024). 1-(Tetrahydropyran-2-yl)-3-(trifluoromethyl)pyrazole-5-boronic acid. Retrieved from [Link]

-

Anuta, V., et al. (2014). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. ResearchGate. Retrieved from [Link]

-

Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. (2025). Retrieved from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. Retrieved from [Link]

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025). PubMed Central. Retrieved from [Link]

-

Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. Retrieved from [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). (3-(1-Methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)phenyl)boronic acid. Retrieved from [Link]

-

PubChem. (n.d.). (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid. Retrieved from [Link]

-

Use of a Traceless Activating and Directing Group for the Construction of Trifluoromethylpyrazoles: One-Pot Transformation of Nitroolefins and Trifluorodiazoethane. (2017). PubMed. Retrieved from [Link]

-

Solubility of investigated compounds in water. Phenylboronic acid.... (n.d.). ResearchGate. Retrieved from [Link]

-

-

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid*. (n.d.). Retrieved from [Link]

-

Sources

- 1. 3-(Trifluoromethyl)pyrazole | 20154-03-4 [amp.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. nbinno.com [nbinno.com]

- 5. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. who.int [who.int]

- 9. pharmatutor.org [pharmatutor.org]

1H NMR and 13C NMR data for 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid

Introduction

1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid is a specialized heterocyclic compound featuring a pyrazole core, a key structural motif in many pharmaceutical and agrochemical agents.[1][2] The molecule is further functionalized with an isopropyl group at the N1 position, a strongly electron-withdrawing trifluoromethyl group at C3, and a versatile boronic acid moiety at C4. This unique combination of substituents makes it a valuable building block in medicinal chemistry and materials science, particularly for use in Suzuki-Miyaura cross-coupling reactions.[3]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such complex organic molecules. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid, offering insights into the influence of each substituent on the spectral parameters. The data herein is predictive, based on the analysis of structurally related compounds, and serves as a robust framework for researchers working with this and similar molecules.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. For 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid, we anticipate four distinct proton signals.

-

Isopropyl Group (CH and CH₃): The isopropyl group will present as two signals: a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The septet arises from the coupling of the methine proton with the six adjacent methyl protons. Conversely, the methyl protons are split into a doublet by the single methine proton. The methine proton is expected to appear further downfield due to its proximity to the nitrogen atom of the pyrazole ring.

-

Pyrazole Ring Proton (C5-H): A single proton is attached to the pyrazole ring at the C5 position. This proton is expected to appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift will be significantly influenced by the electron-withdrawing effects of the adjacent trifluoromethyl group and the overall aromatic character of the pyrazole ring.

-

Boronic Acid Protons (-B(OH)₂): The two protons of the boronic acid hydroxyl groups are typically broad and may exchange with residual water in the NMR solvent (e.g., DMSO-d₆). Their chemical shift can be variable and they may not always be observed.

Table 1: Predicted ¹H NMR Data for 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -B(OH)₂ | Variable (e.g., 8.0-9.0) | Broad Singlet | - | 2H |

| Pyrazole C5-H | ~8.2 | Singlet | - | 1H |

| Isopropyl -CH | ~4.6 | Septet | ~6.5 | 1H |

| Isopropyl -CH₃ | ~1.4 | Doublet | ~6.5 | 6H |

graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Nodes for the pyrazole ring N1 [label="N", pos="0,1!", fontcolor="#EA4335"]; N2 [label="N", pos="-0.87,0.5!", fontcolor="#EA4335"]; C3 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0,-1!", fontcolor="#202124"]; C5 [label="C", pos="0.87,-0.5!", fontcolor="#202124"];

// Nodes for the substituents H5 [label="H", pos="1.7, -0.5!", fontcolor="#4285F4"]; CF3 [label="CF₃", pos="-1.7,-1!", fontcolor="#34A853"]; BOH2 [label="B(OH)₂", pos="0,-2!", fontcolor="#FBBC05"]; iPr_CH [label="CH", pos="0,2!", fontcolor="#4285F4"]; iPr_CH3_1 [label="CH₃", pos="-0.87,2.5!", fontcolor="#4285F4"]; iPr_CH3_2 [label="CH₃", pos="0.87,2.5!", fontcolor="#4285F4"];

// Edges for the pyrazole ring N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;

// Edges for the substituents N1 -- iPr_CH; iPr_CH -- iPr_CH3_1; iPr_CH -- iPr_CH3_2; C3 -- CF3; C4 -- BOH2; C5 -- H5; }

Caption: Molecular structure of 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid with key proton groups highlighted.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum to a series of single lines for each carbon.

-

Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of the pyrazole ring carbons are influenced by the attached substituents. The carbon atom C3, bonded to the highly electronegative trifluoromethyl group, is expected to show a significant downfield shift and will appear as a quartet due to coupling with the three fluorine atoms (²JC-F).[4][5] The carbon C4, attached to the boronic acid group, is often difficult to observe due to quadrupolar relaxation of the adjacent boron nucleus.[6] The C5 carbon will resonate at a position typical for an aromatic CH group in a five-membered heterocycle.

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a prominent quartet in the spectrum due to strong one-bond coupling with the three fluorine atoms (¹JC-F).[1] This characteristic signal is a key indicator of the CF₃ group's presence.

-

Isopropyl Carbons (-CH and -CH₃): The methine (-CH) and methyl (-CH₃) carbons of the isopropyl group will appear in the aliphatic region of the spectrum, with the methine carbon being further downfield.

Table 2: Predicted ¹³C NMR Data for 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JC-F, Hz) |

| Pyrazole C3 | ~141 | Quartet (q) | ~37 |

| Pyrazole C5 | ~135 | Singlet (s) | - |

| -CF₃ | ~122 | Quartet (q) | ~270 |

| Pyrazole C4 | Not always observed | - | - |

| Isopropyl -CH | ~50 | Singlet (s) | - |

| Isopropyl -CH₃ | ~22 | Singlet (s) | - |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for structural verification, a standardized experimental protocol is essential.

1. Sample Preparation:

- Weigh approximately 5-10 mg of 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid.

- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube.[7] DMSO-d₆ is often a good choice for boronic acids as it can help in observing the exchangeable -OH protons.

- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. Instrument Parameters (for a 400 MHz Spectrometer):

- ¹H NMR:

- Pulse Program: Standard single pulse (zg30).

- Temperature: 298 K.

- Number of Scans (NS): 16-32.

- Relaxation Delay (D1): 1-2 seconds.

- Acquisition Time (AQ): ~4 seconds.

- Spectral Width (SW): ~16 ppm.

- ¹³C NMR:

- Pulse Program: Proton-decoupled single pulse (zgpg30).

- Temperature: 298 K.

- Number of Scans (NS): 1024 or more, depending on sample concentration.

- Relaxation Delay (D1): 2 seconds.

- Acquisition Time (AQ): ~1 second.

- Spectral Width (SW): ~240 ppm.

Structural Validation Workflow: A Self-Validating System

While 1D NMR provides foundational data, a comprehensive structural confirmation relies on a suite of 2D NMR experiments. This multi-faceted approach creates a self-validating system where correlations between different nuclei confirm the predicted molecular structure.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A crucial correlation would be observed between the isopropyl methine proton (~4.6 ppm) and the isopropyl methyl protons (~1.4 ppm), confirming the isopropyl fragment.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would be used to unambiguously assign the C5-H proton to the C5 carbon, and the isopropyl protons to their respective carbons.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for piecing together the molecular skeleton. Key expected correlations include:

-

From the isopropyl methine proton to the pyrazole ring carbons C5 and N1 (via C-N coupling).

-

From the pyrazole C5-H proton to the C3 and C4 carbons.

-

Caption: Workflow for structural validation using a combination of 1D and 2D NMR experiments.

References

- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (n.d.). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Can. J. Chem.

- Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022).

- Characteristic ¹H, ¹³C, and ¹⁹F NMR signals (DMSO-d6, δ, ppm) for... - ResearchGate. (n.d.).

- Trifluoromethylated Pyrazoles via Sequential (3 + 2)

- 1,3-bis(4-Chlorophenyl)-4-(trifluoromethyl)pyrazole - Optional[13C NMR] - Chemical - SpectraBase. (n.d.). SpectraBase.

- Supplementary Material - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

- African Journal of Pure and Applied Chemistry - preparation, structural and thermal studies of boroxine adducts having aryl boronic acids and pyrazoles. (2016). Academic Journals.

- 1h-pyrazole-4-boronic acid(763120-58-7) 1 h nmr - ChemicalBook. (n.d.). ChemicalBook.

- Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. (n.d.).

- Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. … - ResearchGate. (n.d.).

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). (n.d.).

- 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... - ResearchGate. (n.d.).

- 1H-Pyrazole-4-boronic acid - Chem-Impex. (n.d.). Chem-Impex.

- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Inform

- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI.

- Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents. (n.d.).

- 3-(Trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester, 97%. (n.d.). SLS.

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC - NIH. (2021). NIH.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv

- 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. (n.d.). MDPI.

- Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC - PubMed Central. (2025). PubMed Central.

- 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester 97 879487-10-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

Sources

- 1. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]

- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

mass spectrometry analysis of 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. Recognizing the unique analytical challenges posed by boronic acids, this document outlines robust methodologies employing both Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind experimental choices, from sample preparation and derivatization to the optimization of instrument parameters. Furthermore, this guide presents an expert analysis of anticipated fragmentation patterns under various ionization conditions, providing researchers with the necessary tools for confident structural elucidation and impurity profiling. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility for drug development professionals and analytical scientists.

Introduction: The Analytical Imperative

1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid (Molecular Formula: C₇H₁₀BF₃N₂O₂, Molecular Weight: 222.0 g/mol ) is a specialized building block characterized by a trifluoromethylated pyrazole core functionalized with an isopropyl group and a boronic acid moiety.[1][2] This unique combination of functional groups makes it a valuable reagent in synthetic chemistry, particularly for creating complex molecules through cross-coupling reactions. As with any high-value chemical intermediate, rigorous analytical characterization is paramount to ensure purity, confirm identity, and understand stability.

Mass spectrometry stands as a cornerstone technique for this purpose. However, the analysis of boronic acids is notoriously complex. These compounds exhibit high polarity and a strong propensity to undergo dehydration at elevated temperatures, leading to the formation of cyclic anhydrides known as boroxines.[3][4] Additionally, they can readily form solvent adducts and dimers, which can significantly complicate spectral interpretation.[3][5] This guide provides the technical expertise to navigate these challenges effectively.

Table 1: Physicochemical Properties of 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀BF₃N₂O₂ | [2] |

| Molecular Weight | 222.0 g/mol | [2] |

| Key Functional Groups | Isopropyl, Trifluoromethyl, Pyrazole, Boronic Acid | [1] |

| CAS Number | 2170881-31-7 | [1] |

Core Methodology: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

For polar, non-volatile compounds like our target analyte, LC-ESI-MS is the premier analytical choice. It circumvents the need for high temperatures that promote boroxine formation and offers high sensitivity. Electrospray ionization (ESI) is a soft ionization technique ideal for generating intact molecular ions from polar molecules in solution, making it highly suitable for boronic acids.[6]

Rationale for UPLC-ESI-MS

Ultra-High-Performance Liquid Chromatography (UPLC) coupled with MS provides rapid and efficient separation of the target analyte from impurities and degradants. A method using a C18 reversed-phase column with a mobile phase consisting of ammonium acetate and acetonitrile has proven successful for a wide range of boronic acids, offering excellent peak shape and reproducibility.[3][5][7] The ammonium acetate serves a dual purpose: it acts as a buffering agent to control pH and provides ammonium ions (NH₄⁺) for potential adduct formation in positive ion mode, which can aid in identification.

Experimental Protocol: UPLC-ESI-MS

1. Sample Preparation:

- Accurately weigh 1 mg of 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid.

- Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water to create a 100 µg/mL stock solution.